CGP60474 was developed as part of a series of compounds aimed at inhibiting CDKs, which are crucial regulators of the cell cycle. It is categorized under small molecule inhibitors and has been studied extensively for its effects on cancer cell proliferation and survival. The compound's CAS number is 164658-13-3, and it is listed in databases such as PubChem with the ID 644215 .
The synthesis of CGP60474 involves several key steps utilizing organic chemistry techniques, particularly the Negishi cross-coupling strategy. This method allows for the formation of complex molecular structures through the coupling of organozinc reagents with electrophiles.
The molecular structure of CGP60474 features a complex arrangement that includes a pyrimidine ring system and various substituents that contribute to its biological activity.
The InChI key for CGP60474 is IYNDTACKOAXKBJ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
CGP60474 participates in various chemical reactions primarily related to its role as an inhibitor. These reactions can be categorized into:
The mechanism by which CGP60474 exerts its effects involves competitive inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, CGP60474 prevents the phosphorylation of target proteins necessary for cell cycle progression.
CGP60474 exhibits several notable physical and chemical properties:
CGP60474 has been investigated for various scientific applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6